

Spectroscopic and Synthetic Profile of 3-(Aminomethyl)-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Aminomethyl)-1H-indazole

Cat. No.: B1286614

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and comprehensive experimental spectroscopic data (NMR, IR, MS) for **3-(Aminomethyl)-1H-indazole** is not readily available in peer-reviewed literature or public databases. This guide has been compiled to provide a detailed, predictive overview of its spectroscopic characteristics based on the analysis of structurally related indazole compounds. The experimental protocols described are generalized and based on standard organic chemistry laboratory practices.

Spectroscopic Data

The spectroscopic data for **3-(Aminomethyl)-1H-indazole** can be predicted by examining the data for the 1H-indazole core and considering the electronic effects of the 3-aminomethyl substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables outline the predicted chemical shifts for the 1H and 13C nuclei of **3-(Aminomethyl)-1H-indazole**.

Table 1: Predicted 1H NMR Spectroscopic Data for **3-(Aminomethyl)-1H-indazole**

Chemical Shift (δ) (ppm)	Multiplicity	Number of Protons	Assignment
~12.5 - 13.0	br s	1H	NH (indazole)
~8.05	d	1H	H-4
~7.70	d	1H	H-7
~7.40	t	1H	H-6
~7.15	t	1H	H-5
~4.10	s	2H	-CH2-
~2.5-3.5	br s	2H	-NH2

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **3-(Aminomethyl)-1H-indazole**

Chemical Shift (δ) (ppm)	Assignment
~145.0	C-3
~140.5	C-7a
~127.0	C-3a
~126.5	C-6
~121.0	C-4
~120.5	C-5
~110.0	C-7
~38.0	-CH2-

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for **3-(Aminomethyl)-1H-indazole**

Wavenumber (cm-1)	Functional Group	Vibrational Mode
3400 - 3200	N-H	Stretching (amine and indazole)
3100 - 3000	C-H	Aromatic Stretching
2950 - 2850	C-H	Aliphatic Stretching
1620 - 1600	C=N, C=C	Ring Stretching
1600 - 1550	N-H	Bending (amine)
800 - 700	C-H	Out-of-plane Bending

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For **3-(Aminomethyl)-1H-indazole** (C₈H₉N₃), the expected exact mass is 147.0796 g/mol .

Table 4: Predicted Mass Spectrometry Data for **3-(Aminomethyl)-1H-indazole** (ESI+)

m/z	Ion
148.0874	[M+H] ⁺
131.0611	[M-NH ₂] ⁺
118.0682	[M-CH ₂ NH ₂] ⁺

Experimental Protocols

The following are generalized experimental protocols for the synthesis of **3-(Aminomethyl)-1H-indazole** and the acquisition of its spectroscopic data.

Synthesis of **3-(Aminomethyl)-1H-indazole** via Reduction of **3-Cyano-1H-indazole**

A plausible and common method for the preparation of **3-(Aminomethyl)-1H-indazole** is the reduction of 3-cyano-1H-indazole.

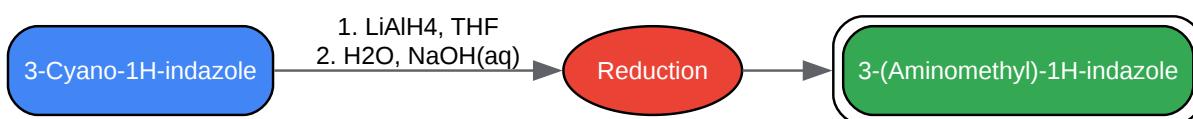
- **Reaction Setup:** To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ethereal solvent like tetrahydrofuran (THF).
- **Addition of Starting Material:** Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 3-cyano-1H-indazole in anhydrous THF to the stirred suspension.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
- **Work-up:** Carefully quench the reaction by the sequential dropwise addition of water, followed by an aqueous solution of sodium hydroxide.
- **Isolation and Purification:** Filter the resulting mixture to remove the inorganic salts and wash the solid with THF. Combine the organic filtrates and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

NMR Data Acquisition

¹H and ¹³C NMR spectra should be recorded on a spectrometer with a proton frequency of at least 400 MHz. Samples should be dissolved in a suitable deuterated solvent, such as DMSO-d₆, to allow for the observation of exchangeable N-H protons. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Data Acquisition

IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (if it is an oil), as a KBr pellet (if it is a solid), or by using an attenuated total reflectance (ATR) accessory.


MS Data Acquisition

High-resolution mass spectra (HRMS) can be obtained using a mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode. This technique will provide the

exact mass of the protonated molecular ion, which is crucial for confirming the elemental composition.

Synthetic Workflow Visualization

The synthesis of **3-(Aminomethyl)-1H-indazole** can be visualized as a two-step process starting from a suitable precursor. A common route involves the reduction of a nitrile.

[Click to download full resolution via product page](#)

Caption: A plausible synthetic route to **3-(Aminomethyl)-1H-indazole**.

- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 3-(Aminomethyl)-1H-indazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1286614#spectroscopic-data-nmr-ir-ms-of-3-aminomethyl-1h-indazole\]](https://www.benchchem.com/product/b1286614#spectroscopic-data-nmr-ir-ms-of-3-aminomethyl-1h-indazole)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com